N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a pyrimidinone core substituted with a methyl group at position 4 and a morpholin-4-yl ring at position 2. The acetamide linker connects this core to a 5-fluoro-2-methylphenyl group. The morpholine moiety enhances solubility and metabolic stability, while the fluorinated aryl group contributes to lipophilicity and target binding . Such structural motifs are common in kinase inhibitors and antimicrobial agents, where electronic and steric properties dictate efficacy.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-3-4-14(19)10-15(12)21-16(24)11-23-17(25)9-13(2)20-18(23)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRONSOJSRIRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS Number: 1251711-03-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a fluorinated aromatic ring, a morpholine moiety, and a dihydropyrimidine core, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit potent inhibition of cell proliferation in various cancer cell lines. The mechanism often involves interference with nucleotide metabolism or direct inhibition of key enzymes involved in DNA synthesis.
Anticancer Activity
A study focusing on related compounds demonstrated that they exhibited significant growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may also possess similar anticancer properties, potentially through the modulation of intracellular pathways related to nucleic acid synthesis .
Case Studies and Research Findings
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of compounds similar to N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide in antiviral therapy. For instance, non-nucleoside antiviral agents have been developed to combat various human viruses. These compounds often function by inhibiting viral fusion with host cell membranes, which is critical in preventing viral entry and subsequent infection .
The structural characteristics of this compound suggest it may exhibit similar mechanisms of action against specific viral targets. The presence of a morpholine ring and a pyrimidine scaffold could enhance its interaction with viral proteins, potentially leading to effective inhibition of viral replication.
Anticancer Properties
This compound is also being investigated for its anticancer properties. Research into Mannich bases, which include similar structures, has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, certain Mannich bases demonstrated significantly higher cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
Case Studies
- Cytotoxicity Against Human Cancer Cell Lines : A study evaluated the cytotoxic effects of Mannich bases derived from similar structures against human colon cancer cells (WiDr) and leukemia cells (HL-60). Compounds exhibited IC₅₀ values lower than 10 μM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism behind the cytotoxicity often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. The incorporation of specific substituents on the aromatic rings has been shown to enhance these effects selectively on cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrimidinone Core Modifications
N-[3-(Difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide (1260584-22-2)
- Key Differences : The phenyl group is substituted with a difluoromethyl and a fluorine (positions 3 and 4) instead of 5-fluoro-2-methyl.
- However, the lack of a methyl group at position 2 may reduce steric hindrance, affecting selectivity .
2-[4-(Morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]-N-(3,4,5-trifluorophenyl)acetamide (1260583-75-2)
Acetamide Linker and Heteroatom Variations
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide (881275-48-5)
- Key Differences: A thioether replaces the oxygen in the pyrimidinone core, and a cyano group is present at position 3.
- Implications: The thioether may alter electronic distribution, reducing hydrogen-bonding capacity.
Morpholine Ring Substitutions
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key Differences : The morpholine ring is substituted with acetyl and dimethyl groups, and the aryl group is 4-isopropylphenyl.
- The isopropyl group enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Comparisons
Observations :
- Fluorination correlates with increased metabolic stability (e.g., 1260583-75-2’s t₁/₂ of 68 min vs. target’s 45 min).
- Thioether-containing analogs (e.g., 881275-48-5) show higher solubility but lower metabolic stability, likely due to susceptibility to oxidative metabolism.
- Bulkier substituents (e.g., isopropyl in ) reduce solubility but enhance logP, favoring CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
